RTC-5

Übersicht

Beschreibung

RTC-5, also known as TRC-382, is a phenothiazine compound specifically enhanced for its potent anti-cancer properties. It exhibits considerable effectiveness against cancer models driven by the epidermal growth factor receptor (EGFR). The mechanism behind its efficacy can be attributed to the simultaneous inhibition of the phosphoinositide 3-kinase (PI3K)-AKT and RAS-ERK signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of RTC-5 involves the optimization of phenothiazine derivatives The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: RTC-5 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

RTC-5 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenothiazine derivatives and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its anti-cancer properties, particularly in cancers driven by EGFR mutations.

Wirkmechanismus

RTC-5 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathways. Specifically, it simultaneously inhibits the phosphoinositide 3-kinase (PI3K)-AKT and RAS-ERK pathways. This dual inhibition leads to the suppression of cancer cell growth and proliferation. The molecular targets involved include the EGFR, PI3K, AKT, RAS, and ERK proteins .

Vergleich Mit ähnlichen Verbindungen

Gefitinib: An EGFR first-generation inhibitor with oral activity.

Erlotinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

Osimertinib: An EGFR third-generation inhibitor that targets resistance mutations.

Lapatinib: An inhibitor of ErbB2 and EGFR with oral activity.

Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR

Uniqueness of RTC-5: this compound is unique due to its optimized phenothiazine structure, which enhances its anti-cancer potency. Unlike other EGFR inhibitors, this compound demonstrates efficacy against cancer models without the neurotropic effects exhibited by its parent molecules. Its dual inhibition of the PI3K-AKT and RAS-ERK pathways further distinguishes it from other similar compounds .

Biologische Aktivität

RTC-5 is a synthetic compound that has garnered attention for its potential anti-cancer properties, particularly in the context of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on cellular pathways, and in vivo efficacy based on various studies.

This compound operates primarily through the induction of apoptosis in cancer cells. The following mechanisms have been identified:

- Cell Cycle Arrest : this compound induces a sub-G1 accumulation in the cell cycle, leading to cell death. This effect is more pronounced than that observed with other compounds like TFP and CIP .

- Caspase-Mediated Apoptosis : The treatment with this compound results in increased Annexin V staining, indicating apoptosis. This effect can be reversed by the pan caspase inhibitor Z-VAD, confirming that apoptosis is caspase-dependent .

- Inhibition of Oncogenic Pathways : this compound negatively regulates key signaling pathways involved in cancer progression, specifically the PI3K-AKT and RAS-ERK pathways. This is evidenced by decreased levels of phospho-AKT and phospho-ERK following treatment .

In Vivo Efficacy

The efficacy of this compound has been evaluated in xenograft models using the H1650 lung cancer cell line. Treatment with this compound at a dosage of 100 mg/kg resulted in a statistically significant reduction in tumor volume compared to controls, demonstrating its potential as an effective therapeutic agent against lung cancer .

Comparative Potency

While this compound exhibits promising biological activity, its potency is described as modest, with micromolar concentrations required for efficacy. For instance, the GI50 (the concentration required to inhibit cell growth by 50%) for this compound was found to be around 15 μM in MTT assays using metastatic NSCLC cell lines . This level of potency is comparable to some FDA-approved kinase inhibitors, which also require micromolar concentrations for effective dosing.

Summary of Research Findings

The following table summarizes key findings related to the biological activity and mechanisms of this compound:

Case Studies and Future Directions

Further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- Long-term Efficacy : Evaluating long-term outcomes and potential resistance mechanisms in various cancer models.

- Combination Therapies : Investigating the effects of this compound in combination with other treatments to enhance its efficacy.

- Mechanistic Studies : Detailed exploration of its interaction with molecular targets and pathways beyond those currently identified.

Eigenschaften

IUPAC Name |

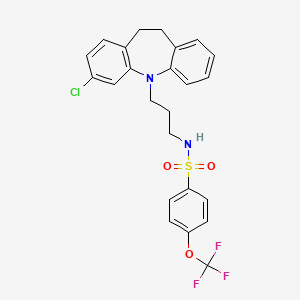

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJMNDDVVEPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.